4-Bromo-2,6-di-tert-butylphenol is an organic compound with the molecular formula and a molecular weight of 285.22 g/mol. It is characterized by the presence of a bromine atom at the para position (4-position) and two tert-butyl groups at the ortho positions (2 and 6) of a phenolic ring. This compound appears as a yellow solid and has notable optical activity, with an optical rotation of +42.8° in methanol .
The compound is known for its applications in various chemical processes, particularly in organic synthesis and as a pharmaceutical intermediate. Its structure allows for significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and interactions with other molecules.
4-Bromo-2,6-di-tert-butylphenol itself is not widely studied for its biological activity. However, its role often lies in the properties it imparts to the compounds synthesized from it. For instance, the steric hindrance introduced by the tert-butyl groups can affect the reactivity and physical properties of the resulting polymers or catalysts [].
Several methods exist for synthesizing 4-Bromo-2,6-di-tert-butylphenol:
4-Bromo-2,6-di-tert-butylphenol finds utility in several fields:
Interaction studies involving 4-Bromo-2,6-di-tert-butylphenol have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 4-Bromo-2,6-di-tert-butylphenol. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene | 1516-96-7 | 0.92 |
3-(Adamantan-1-yl)-6-bromonaphthalen-2-ol | 128272-29-7 | 0.88 |
2-Bromo-4,6-di-tert-butylphenol | Not available | Similar structure |
3-Bromo-2,6-di-tert-butylphenol | Not available | Similar structure |
These compounds exhibit variations in their substituents or core structures but maintain similar functional properties that can lead to comparable applications in chemical synthesis and biological studies.
Irritant